

# AZD7325 vs. Lorazepam: A Comparative Guide to Central Nervous System Effects

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the central nervous system (CNS) effects of **AZD7325**, a novel  $\alpha$ 2,3-subtype-selective partial GABA-A receptor modulator, and lorazepam, a non-selective benzodiazepine. The data presented is based on a pivotal double-blind, randomized, four-way crossover study in healthy male volunteers, offering objective insights into the pharmacodynamic profiles of these two compounds.

## At a Glance: Key Findings

A study comparing single oral doses of **AZD7325** (2 mg and 10 mg) with lorazepam (2 mg) and placebo revealed significant differences in their CNS effects. While lorazepam produced robust impairment across a range of cognitive, neurophysiologic, and psychomotor functions, **AZD7325** demonstrated a markedly mitigated side-effect profile, suggesting a potential for anxiolytic efficacy without the pronounced sedative and cognitive side effects associated with traditional benzodiazepines.[1][2][3][4]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the comparative study, highlighting the differential effects of **AZD7325** and lorazepam on various CNS-related parameters.

Table 1: Effects on Saccadic Peak Velocity (SPV), Body Sway, and Subjective Alertness[1][2]



Treatment Group	Change in Saccadic Peak Velocity (ΔSPV)	Change in Body Sway (ΔSway)	Change in Visual Analogue Scale for Alertness (ΔVASalertness)
Placebo	-	-	-
AZD7325 (2 mg)	No statistically significant effect	No statistically significant effect	No statistically significant effect
AZD7325 (10 mg)	No statistically significant effect	No statistically significant effect	No statistically significant effect
Lorazepam (2 mg)	Robust and statistically significant impairment (p < 0.05 vs. placebo)	Robust and statistically significant impairment (p < 0.05 vs. placebo)	Robust and statistically significant impairment (p < 0.05 vs. placebo)

Table 2: Relationship between Saccadic Peak Velocity and Other CNS Effects[1][2][3][4]

Parameter	AZD7325 (10 mg) vs. Lorazepam (2 mg)	p-value
Δlog(Sway) vs. ΔSPV (slope)	-0.00036 vs0.00206	0.0018
ΔVASalertness vs. ΔSPV (slope)	0.01855 vs. 0.08216	0.0024

These data indicate that for a given change in saccadic peak velocity, lorazepam produced a much larger increase in body sway and a greater decrease in subjective alertness compared to AZD7325.

## **Experimental Protocols**

The primary data for this comparison is derived from a double-blind, randomized, four-way crossover study.[1][2][3][4]

Study Design:



- Participants: 16 healthy male volunteers.[1][2][3][4]
- Treatments: Single oral doses of AZD7325 (2 mg and 10 mg), lorazepam (2 mg), and placebo.[1][2][3][4]
- Methodology: Each participant received each of the four treatments in a randomized order, with washout periods between each treatment. A comprehensive battery of validated CNS tests was administered to measure cognitive, neurophysiologic, and psychomotor function, as well as subjective feelings.[1][2][3][4]

#### Key Experimental Measures:

- Saccadic Eye Movements: Saccadic peak velocity (SPV) was measured as a sensitive indicator of benzodiazepine-induced sedation.[2]
- Body Sway: Postural stability was assessed using a device similar to the Wright ataxia meter to measure body sway in the antero-posterior direction with eyes closed.[2]
- Visual Analogue Scales (VAS): Subjective effects, including alertness, were quantified using standardized visual analogue scales.[2]

#### **Signaling Pathways and Mechanism of Action**

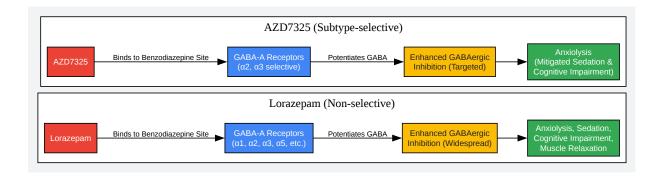
The distinct CNS effect profiles of **AZD7325** and lorazepam stem from their different mechanisms of action at the GABA-A receptor.

Lorazepam: Lorazepam is a non-selective positive allosteric modulator of GABA-A receptors.[5] [6][7] It binds to the benzodiazepine site on various GABA-A receptor subtypes, enhancing the effect of the inhibitory neurotransmitter GABA.[5][6][7][8] This widespread potentiation of GABAergic inhibition throughout the CNS leads to its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[7]

**AZD7325**: **AZD7325** is a partial and subtype-selective positive allosteric modulator of GABA-A receptors, with high affinity for the  $\alpha 2$  and  $\alpha 3$  subunits and lower efficacy at the  $\alpha 1$  and  $\alpha 5$  subunits.[9][10] The  $\alpha 1$  subunit is primarily associated with sedation, while the  $\alpha 2$  and  $\alpha 3$  subunits are linked to anxiolytic effects.[1] By selectively targeting the  $\alpha 2$  and  $\alpha 3$  subunits,



**AZD7325** aims to provide anxiolytic benefits with a reduced burden of sedation and cognitive impairment.[1]



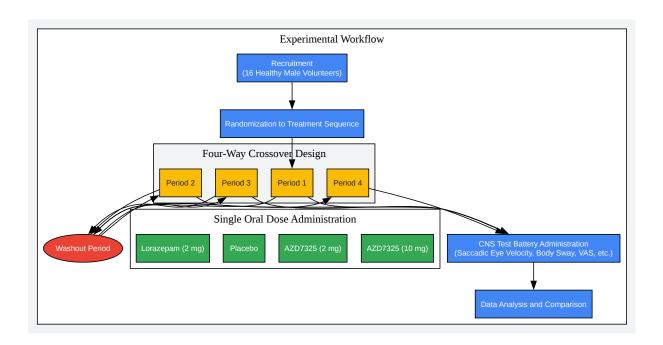
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Caption: Comparative Signaling Pathways of Lorazepam and AZD7325.

## **Experimental Workflow**

The following diagram illustrates the workflow of the clinical study comparing the CNS effects of **AZD7325** and lorazepam.





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Caption: Clinical Trial Workflow for CNS Effects Comparison.

#### Conclusion

The available data strongly suggest that AZD7325, a subtype-selective GABA-A receptor modulator, has a significantly more favorable CNS side-effect profile compared to the non-selective benzodiazepine lorazepam. While lorazepam induces marked sedation and impairs psychomotor and cognitive functions, AZD7325 shows a paucity of such effects at the doses tested.[1][2][3][4] This characteristic profile supports the potential for AZD7325 as an anxiolytic agent with a reduced liability for the typical side effects of classical benzodiazepines. Further investigation, potentially at higher doses, may be warranted to fully elucidate its clinical efficacy. [1][2][3][4]



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